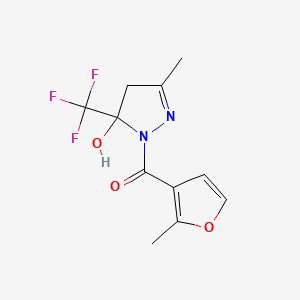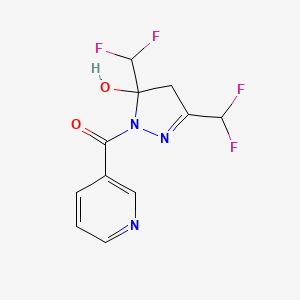
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
Descripción general
Descripción
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid, also known as TMQA, is a synthetic compound that belongs to the acridine family. TMQA has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid exerts its biological effects through multiple mechanisms. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has also been found to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to have several biochemical and physiological effects. It can increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been extensively studied for its biological properties, and its mechanism of action is well understood. However, 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid. Another area of research is the development of new derivatives of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid with improved solubility and bioavailability. The potential therapeutic applications of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid in the treatment of neurodegenerative diseases and cancer should be further explored. The safety and toxicity of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid should also be studied in detail to evaluate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-tert-butyl-7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-11-5-7-15-13(9-11)17(18(21)22)14-10-12(19(2,3)4)6-8-16(14)20-15/h5,7,9,12H,6,8,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALQSORNQUBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCC(CC3=C2C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4266161.png)
![methyl 6-tert-butyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4266165.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4266178.png)



![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266211.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)
![methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266222.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)

![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)
![3-cyclopropyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266260.png)
![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)